molecular formula C23H28N2O4 B240792 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane

1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane

Cat. No. B240792
M. Wt: 396.5 g/mol
InChI Key: NGXSUEISGRRXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane, also known as MPD, is a synthetic compound that belongs to the family of diazepanes. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and modulate the expression of certain genes. 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane has also been shown to interact with various receptors in the body, including GABA-A receptors and sigma receptors.
Biochemical and Physiological Effects:
1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells and inhibit the growth of tumors. 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane in lab experiments is its unique properties and potential applications. 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane can be used as a building block in the synthesis of novel compounds with potential therapeutic applications. However, one of the limitations of using 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane in lab experiments is its potential toxicity. It is important to use appropriate safety measures and follow proper handling procedures when working with 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane.

Future Directions

There are several future directions for the research and development of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane. One potential direction is the synthesis of novel compounds based on the structure of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane. These compounds could have potential therapeutic applications in various fields. Another potential direction is the study of the mechanism of action of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane and its interaction with various receptors in the body. This could lead to a better understanding of the potential applications of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane and the development of more effective compounds. Finally, the safety and toxicity of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane should be further studied to ensure its safe use in lab experiments.

Synthesis Methods

The synthesis of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane involves the reaction of 4-methylphenoxyacetic acid with 1,4-diazepane in the presence of a coupling reagent. The resulting product is a white crystalline powder that is soluble in most organic solvents. The purity of 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Scientific Research Applications

1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.

properties

Product Name

1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[2-(4-methylphenoxy)acetyl]-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C23H28N2O4/c1-18-4-8-20(9-5-18)28-16-22(26)24-12-3-13-25(15-14-24)23(27)17-29-21-10-6-19(2)7-11-21/h4-11H,3,12-17H2,1-2H3

InChI Key

NGXSUEISGRRXDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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